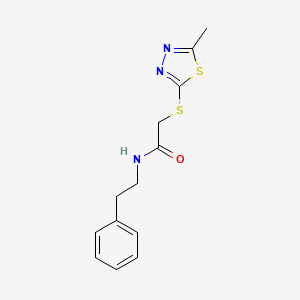

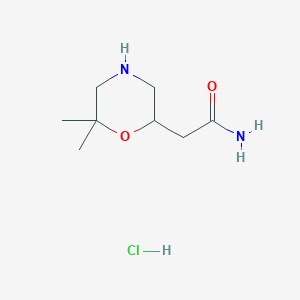

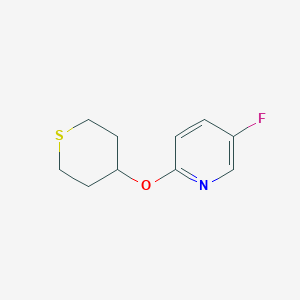

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a complex organic molecule. It contains several functional groups including a pyrazole ring, a pyridine ring, a tetrahydropyran ring, and an amide group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1-methyl-1H-pyrazol-4-yl and pyridin-3-yl groups are likely to contribute to the compound’s polarity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of a 1-methyl-1H-pyrazol-4-yl group could potentially influence its solubility and reactivity .Scientific Research Applications

Synthesis and Chemical Properties

Experimental and Theoretical Studies : Research has been conducted on the functionalization reactions of similar pyrazole compounds, providing insights into their synthesis and theoretical mechanisms. One study explored the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide via the reaction with aminopyridine, and investigated the reaction mechanism through theoretical studies (İ. Yıldırım et al., 2005).

Anticancer and Anti-inflammatory Potential : Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the potential medicinal value of pyrazole derivatives in treating cancer and inflammation (A. Rahmouni et al., 2016).

Glycine Transporter 1 Inhibition : A structurally diverse compound from the pyrazole family was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, demonstrating the application of these compounds in modulating neurotransmitter levels (Shuji Yamamoto et al., 2016).

Biological Evaluation and Potential Therapeutic Applications

Luminescence Properties and Medicinal Value : A study on the luminescence properties of novel aromatic carboxylic acid derivatives and their Eu(III) and Tb(III) complexes revealed potential for medicinal applications, indicating the broad utility of pyrazole derivatives in bioimaging and diagnostics (R. Tang et al., 2011).

Antibacterial Activity : Pyrazolopyridine derivatives have been synthesized and demonstrated moderate to good antibacterial activity against various bacterial strains, showcasing the antimicrobial potential of these compounds (N. Panda et al., 2011).

Antifungal Activity : Some pyrazole carboxamide derivatives exhibited moderate antifungal activities, indicating their potential use in developing new antifungal agents (Zhibing Wu et al., 2012).

properties

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-26-16-18(15-25-26)20-17(6-5-11-23-20)14-24-21(27)22(9-12-28-13-10-22)19-7-3-2-4-8-19/h2-8,11,15-16H,9-10,12-14H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCISWRKFAYSDTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

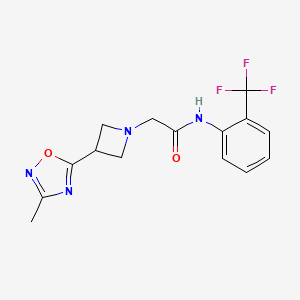

![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2448344.png)

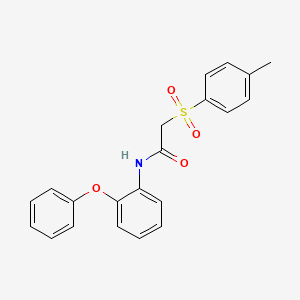

![9-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2448357.png)

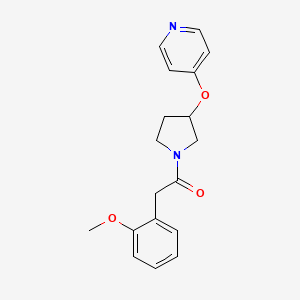

![3-(2,5-dimethylbenzyl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2448360.png)

![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate](/img/structure/B2448363.png)